molecular formula C13H10N2 B179634 3-(naphthalen-1-yl)-1H-pyrazole CAS No. 150433-19-5

3-(naphthalen-1-yl)-1H-pyrazole

Cat. No. B179634
M. Wt: 194.23 g/mol
InChI Key: TVZLXTOULIAGKU-UHFFFAOYSA-N
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Description

3-(Naphthalen-1-yl)-1H-pyrazole is an organic compound that is part of the pyrazole family of compounds. It is a heterocyclic compound, containing two nitrogen atoms and one carbon atom in its structure. Pyrazoles are widely used in the synthesis of organic compounds and as pharmaceuticals.

Scientific Research Applications

  • Molecular Dimer Formation and Crystal Structures : The compound has been used to study molecular dimer formation through hydrogen bonds, as demonstrated in the synthesis and characterization of two new 3,5-diaryl-1H-pyrazoles, including 3(5)-(4-tert-butylphenyl)-5(3)-(naphthalene-2-yl)-1H-pyrazole (Zheng, Wang, & Fan, 2010).

  • Synthesis and Toxicity Evaluation : Synthesis of pyrazoline analogues, including 3-(4-methoxyphenyl)-5-naphthalene-1-yl-1-phenyl-4,5-dihydro-pyrazole, was performed, and their toxicity and antioxidant activity were evaluated (Jasril, Teruna, Aisyah, Nurlaili, & Hendra, 2019).

  • Anti-inflammatory Activity : A study focused on synthesizing novel 3-(4,5-dihydro-3-(naphthalen-1-yl)- N1-substituted -pyrazol-5-yl)-1H-indole compounds and evaluating their anti-inflammatory activities (Shroff, Daharwal, & Swarnakar, 2017).

  • Application in Polymer Light-Emitting Diodes : The compound was used as an ancillary ligand in heteroleptic iridium(III) complexes, which were applied in polymer light-emitting diodes for enhanced performance (Tang et al., 2014).

  • Chemosensor for Al(III) Ions : A naphthalene–pyrazol conjugate was synthesized and characterized as a highly selective fluorescent sensor for Al(III) ions, applicable in biological contexts such as detecting Al(III) distribution in HeLa cells (Mukherjee et al., 2014).

  • Evaluation as Pancreatic Lipase Inhibitors : The compound was designed and synthesized as a potential pancreatic lipase inhibitor for anti-obesity activity, showing promising results in in vitro enzyme assays (Unnisa et al., 2022).

  • Antimicrobial and Anti-proliferative Activities : Various derivatives of the compound were synthesized and evaluated for their antimicrobial and antiproliferative activities, with some showing significant effects (Mansour et al., 2020).

  • Cytotoxicity Studies for Anticancer Properties : A series of new 1-(2-naphthyl)-2-(1H-pyrazol-1-yl)ethanone oxime ester derivatives were synthesized and evaluated for their selective toxicity to neuroblastoma cells, demonstrating potential as anticancer agents (Karakurt et al., 2021).

properties

IUPAC Name

5-naphthalen-1-yl-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2/c1-2-6-11-10(4-1)5-3-7-12(11)13-8-9-14-15-13/h1-9H,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZLXTOULIAGKU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C3=CC=NN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20371789
Record name 3-(naphthalen-1-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

194.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(naphthalen-1-yl)-1H-pyrazole

CAS RN

150433-19-5
Record name 3-(1-Naphthalenyl)-1H-pyrazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=150433-19-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-(naphthalen-1-yl)-1H-pyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20371789
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
J Wen, Y Bao, Q Niu, J Yang, Y Fan, J Li, Y Jing… - European journal of …, 2016 - Elsevier
In this study, a collection of N-(6-mercaptohexyl)-3-substituted-1H-pyrazole-5-carboxamide HDAC inhibitors was developed. Among them, 15k was identified as the most potent inhibitor …
Number of citations: 45 www.sciencedirect.com
J Carpenter, Y Wang, G Wu, J Feng… - Journal of Medicinal …, 2017 - ACS Publications
Agonism of the 5-HT 2C receptor represents one of the most well-studied and clinically proven mechanisms for pharmacological weight reduction. Selectivity over the closely related 5-…
Number of citations: 14 pubs.acs.org
N Shao, T Chen, T Zhang, H Zhu, Q Zheng, H Zou - Tetrahedron, 2014 - Elsevier
A simple, practical, and regioselective synthetic protocol for the formation of pyrazoles was developed. Unlike all other previously reported reactions of nitroallylic acetates, this process …
Number of citations: 29 www.sciencedirect.com

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